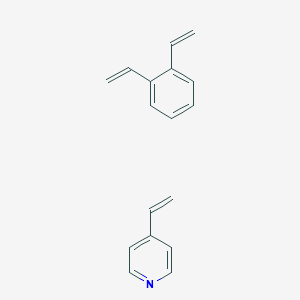
1,2-Bis(ethenyl)benzene;4-ethenylpyridine
Cat. No. B052470
Key on ui cas rn:
9017-40-7
M. Wt: 235.32 g/mol
InChI Key: HUEZUDXJCGHIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04295952
Procedure details


One of the membranes thus obtained (C) was treated with an aqueous ethanol solution of NaOH to convert the --SO3H groups to their sodium salt form. The membrane (C) was then spread on one side with a mixture of the following molar composition: 90% of 4-vinylpyridine, 10% of divinylbenzene and 1% (by moles with respect to the total moles of monomers) dibenzoylperoxide and then was heated in a reactor at 80° C. for 3 hours to effect copolymerization to finally obtain an 0.05 mm thick 4-vinylpyridine/divinylbenzene copolymer layer on one side of the sulfonated membrane (C).
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three







Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[Na].[CH:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[CH2:5].[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]=[CH2:21])=[CH2:13].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(O)C>[CH:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[CH2:5].[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]=[CH2:21])=[CH2:13] |f:0.1,7.8,^1:2|
|
Inputs


Step One
[Compound]
|
Name
|
( C )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
[Compound]
|
Name
|
( C )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
copolymerization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1=CC=NC=C1.C(=C)C1=C(C=CC=C1)C=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
